molecular formula C6H11N3 B13603001 4-(propan-2-yl)-1H-imidazol-2-amine

4-(propan-2-yl)-1H-imidazol-2-amine

Cat. No.: B13603001
M. Wt: 125.17 g/mol
InChI Key: RPDVZWUZLKNPRS-UHFFFAOYSA-N
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Description

4-(propan-2-yl)-1H-imidazol-2-amine is a chemical compound belonging to the class of imidazole derivatives Imidazole is a five-membered ring containing two non-adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(propan-2-yl)-1H-imidazol-2-amine typically involves the reaction of 2-aminoimidazole with isopropyl halides under basic conditions. One common method is to react 2-aminoimidazole with isopropyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also helps in maintaining consistency and reducing the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

4-(propan-2-yl)-1H-imidazol-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of imidazole-2-carboxylic acid derivatives.

    Reduction: Formation of 2-aminoimidazole derivatives.

    Substitution: Formation of various substituted imidazole derivatives depending on the substituent used.

Scientific Research Applications

4-(propan-2-yl)-1H-imidazol-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-(propan-2-yl)-1H-imidazol-2-amine involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

    2-aminoimidazole: A precursor in the synthesis of 4-(propan-2-yl)-1H-imidazol-2-amine.

    4-methyl-1H-imidazol-2-amine: Similar structure but with a methyl group instead of an isopropyl group.

    1H-imidazole-2-amine: Lacks the isopropyl group, making it less hydrophobic.

Uniqueness

This compound is unique due to the presence of the isopropyl group, which imparts specific steric and electronic properties. This makes it more hydrophobic compared to its analogs, potentially affecting its interaction with biological targets and its solubility in different solvents.

Properties

IUPAC Name

5-propan-2-yl-1H-imidazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3/c1-4(2)5-3-8-6(7)9-5/h3-4H,1-2H3,(H3,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPDVZWUZLKNPRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CN=C(N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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